molecular formula C16H16O3 B14722037 2-Phenylethyl 2-methoxybenzoate CAS No. 6290-44-4

2-Phenylethyl 2-methoxybenzoate

Katalognummer: B14722037
CAS-Nummer: 6290-44-4
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: GVVNTILIRBHSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylethyl 2-methoxybenzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group and a methoxy group attached to the benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-methoxybenzoic acid with 2-phenylethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-phenylethyl 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Phenylethyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Phenylethyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylethyl benzoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Methoxybenzoic acid: Lacks the phenylethyl group, which may influence its solubility and interaction with biological targets.

    2-Phenylethyl 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

2-Phenylethyl 2-methoxybenzoate is unique due to the presence of both the phenylethyl and methoxy groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

6290-44-4

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

2-phenylethyl 2-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-18-15-10-6-5-9-14(15)16(17)19-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI-Schlüssel

GVVNTILIRBHSEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.